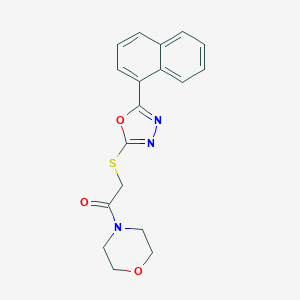![molecular formula C18H16N2O2S B270132 3-[(1-BENZYL-1,3-BENZODIAZOL-2-YL)SULFANYL]OXOLAN-2-ONE](/img/structure/B270132.png)
3-[(1-BENZYL-1,3-BENZODIAZOL-2-YL)SULFANYL]OXOLAN-2-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1-BENZYL-1,3-BENZODIAZOL-2-YL)SULFANYL]OXOLAN-2-ONE is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-BENZYL-1,3-BENZODIAZOL-2-YL)SULFANYL]OXOLAN-2-ONE typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives, followed by cyclization and subsequent reactions to introduce the sulfanyl and oxolanone groups . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium metabisulfite .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The process may include steps like crystallization and purification using techniques such as column chromatography and recrystallization .
化学反応の分析
Types of Reactions
3-[(1-BENZYL-1,3-BENZODIAZOL-2-YL)SULFANYL]OXOLAN-2-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
科学的研究の応用
3-[(1-BENZYL-1,3-BENZODIAZOL-2-YL)SULFANYL]OXOLAN-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 3-[(1-BENZYL-1,3-BENZODIAZOL-2-YL)SULFANYL]OXOLAN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Benzimidazole: A parent compound with a wide range of biological activities.
Indole Derivatives: Compounds like indole-3-acetic acid, which have diverse biological and clinical applications.
Oxoindolin-2-one Derivatives: Compounds incorporating 1-benzyl-1H-1,2,3-triazole, known for their medicinal properties.
Uniqueness
3-[(1-BENZYL-1,3-BENZODIAZOL-2-YL)SULFANYL]OXOLAN-2-ONE stands out due to its unique combination of benzimidazole and oxolanone structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C18H16N2O2S |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
3-(1-benzylbenzimidazol-2-yl)sulfanyloxolan-2-one |
InChI |
InChI=1S/C18H16N2O2S/c21-17-16(10-11-22-17)23-18-19-14-8-4-5-9-15(14)20(18)12-13-6-2-1-3-7-13/h1-9,16H,10-12H2 |
InChIキー |
PASDTLWASOQQGV-UHFFFAOYSA-N |
SMILES |
C1COC(=O)C1SC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
正規SMILES |
C1COC(=O)C1SC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-benzoylphenyl)-2-[[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B270050.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B270052.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-chloropyridin-2-yl)acetamide](/img/structure/B270053.png)
![N-(3-fluorophenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270054.png)
![N-(3-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B270057.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270059.png)
![N-(2-pyridinyl)-2-[[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio]acetamide](/img/structure/B270062.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B270063.png)





![4-({[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)morpholine](/img/structure/B270076.png)
